molecular formula C12H18N4O2S B1531198 1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide CAS No. 1242880-34-7

1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide

Cat. No.: B1531198
CAS No.: 1242880-34-7
M. Wt: 282.36 g/mol
InChI Key: BGIGBSRBXXXDHV-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-N,N,2-trimethyl-1H-benzimidazole-5-sulfonamide is a useful research compound. Its molecular formula is C12H18N4O2S and its molecular weight is 282.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metal Complexes and Antimicrobial Activity

Research into metal complexes of benzimidazole-derived sulfonamides has shown promising results in antimicrobial applications. For instance, a study involving the synthesis and evaluation of metal complexes with benzimidazole-derived sulfonamide demonstrated significant antibacterial properties against a variety of bacterial strains, although no antifungal activity was observed. The study highlighted the potential of these complexes in combating bacterial infections (Ashraf et al., 2016).

Synthesis and Antimicrobial Evaluation

Several studies have focused on the synthesis of benzimidazole sulfonamides and their antimicrobial evaluation. For example, the design and synthesis of novel benzimidazole-incorporated sulfonamide analogues have been explored, with some compounds showing potent activities against Gram-positive bacteria, fungi, and Gram-negative bacteria. These studies suggest the role of these compounds in intercalating into DNA, which might block DNA replication to exert their antimicrobial activity (Zhang et al., 2017).

Dual Inhibitory Activities

Research has also been conducted on N-sulfonamide derivatives combining the inhibitory activities of different enzymes into one molecule. This includes the synthesis of N-sulfonamide 2-pyridone derivatives that exhibit significant antimicrobial activities and inhibit the action of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes. Such compounds represent a novel approach to antimicrobial therapy by targeting multiple pathways (Azzam et al., 2020).

Antimicrobial Mechanisms

The mechanisms of action of sulfonamide antibiotics, including their bacteriostatic rather than bactericidal effects, have been extensively studied. Sulfonamides and related compounds inhibit the synthesis of dihydrofolic acid in bacteria, an essential component for bacterial growth. The combination of sulfamethoxazole with trimethoprim, targeting two steps in the folic acid synthesis pathway, has been particularly effective in treating a variety of infections, including those in AIDS patients (Weidner-Wells & Macielag, 2003).

Properties

IUPAC Name

1-(2-aminoethyl)-N,N,2-trimethylbenzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-9-14-11-8-10(19(17,18)15(2)3)4-5-12(11)16(9)7-6-13/h4-5,8H,6-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIGBSRBXXXDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCN)C=CC(=C2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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